(S)-Ethyl morpholine-2-carboxylate hydrochloride (S)-Ethyl morpholine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817182
InChI: InChI=1S/C7H13NO3.ClH/c1-2-10-7(9)6-5-8-3-4-11-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
SMILES:
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

(S)-Ethyl morpholine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC15817182

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

(S)-Ethyl morpholine-2-carboxylate hydrochloride -

Specification

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name ethyl (2S)-morpholine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-2-10-7(9)6-5-8-3-4-11-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Standard InChI Key KOHKGCJWCZZPQD-RGMNGODLSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CNCCO1.Cl
Canonical SMILES CCOC(=O)C1CNCCO1.Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

(S)-Ethyl morpholine-2-carboxylate hydrochloride (C₇H₁₄ClNO₃) consists of a six-membered morpholine ring with an ethyl ester group at the 2-position and a hydrochloride salt. The S-configuration at the chiral center distinguishes it from its R-enantiomer, which shares the same molecular formula but exhibits opposite optical activity . Key structural features include:

  • Morpholine core: A saturated heterocycle containing one oxygen and one nitrogen atom.

  • Ethyl ester substituent: Provides reactivity for further functionalization.

  • Hydrochloride salt: Enhances solubility and stability.

Table 1: Comparative Molecular Properties

Property(S)-Ethyl Morpholine-2-Carboxylate HCl(R)-Ethyl Morpholine-2-Carboxylate HCl (S)-Methyl Morpholine-2-Carboxylate HCl
Molecular FormulaC₇H₁₄ClNO₃C₇H₁₄ClNO₃C₆H₁₂ClNO₃
Molecular Weight (g/mol)195.64195.64181.62
Optical Rotation ([α]D)Not reportedNot reportedNot reported
Melting Point (°C)Not reportedNot reportedNot reported
SolubilityLikely soluble in polar solventsSoluble in water, DMSO, methanolSoluble in water, ethanol

Spectroscopic Characterization

While experimental spectral data for the S-ethyl variant is absent, its R-enantiomer and methyl analogue provide benchmarks:

  • IR Spectroscopy: Expected peaks for ester C=O (~1740 cm⁻¹), morpholine C-O-C (~1120 cm⁻¹), and ammonium N-H (~2500 cm⁻¹) .

  • NMR: Predicted signals include a quartet for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and morpholine ring protons (δ 3.5–4.0 ppm) .

Synthesis and Manufacturing

Enantioselective Synthesis

The synthesis of chiral morpholine derivatives often employs asymmetric catalysis or enzymatic resolution. A representative route, adapted from methods used for (S)-methyl morpholine-2-carboxylate hydrochloride , involves:

  • Epoxide Formation: Sharpless asymmetric epoxidation of allylic alcohols to generate enantiopure epoxides.

  • Aminolysis Reaction: Ring-opening of the epoxide with ethanolamine to introduce the nitrogen moiety.

  • Cyclization: Base-mediated intramolecular cyclization (e.g., using KOH or NaH) to form the morpholine ring.

  • Esterification: Reaction with ethyl chloroformate to install the ethyl ester group.

  • Salt Formation: Treatment with HCl to yield the hydrochloride salt.

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldOptical PuritySource
EpoxidationVO(acac)₂, tert-butyl hydroperoxide70–85%>90% ee
AminolysisEthanolamine, i-PrOH, 60°C65–75%
CyclizationKOH, THF, reflux60–70%Retained
EsterificationEthyl chloroformate, DMAP, CH₂Cl₂80–90%

Industrial Production

Large-scale manufacturing faces challenges in maintaining enantiomeric excess (ee). Current practices include:

  • Enzymatic Resolution: Lipases (e.g., Candida rugosa) selectively hydrolyze the undesired enantiomer, achieving >99% ee for (S)-morpholine derivatives .

  • Chiral Pool Synthesis: Use of naturally occurring chiral precursors to avoid racemization.

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

(S)-Ethyl morpholine-2-carboxylate hydrochloride is pivotal in synthesizing:

  • Reboxetine Analogues: Antidepressants requiring trans-2,5-disubstituted morpholine motifs .

  • Antiviral Agents: Morpholine cores are prevalent in protease inhibitors targeting RNA viruses.

  • Kinase Inhibitors: The ester group enables conjugation with heteroaryl pharmacophores.

Case Study: Synthesis of (S,S)-Reboxetine

Prisinzano et al. demonstrated the utility of chiral morpholines in constructing reboxetine derivatives:

  • Epoxide Intermediate: (S)-Epoxide derived from cinnamyl alcohol.

  • Aminolysis and Cyclization: Ethanolamine addition followed by Boc protection and cyclization.

  • Final Assembly: Coupling with a chlorophenyl moiety to yield (S,S)-reboxetine.

Parameter(S)-Methyl Morpholine-2-Carboxylate HCl (R)-Ethyl Morpholine-2-Carboxylate HCl
Acute Toxicity (LD₅₀, oral)Not determinedNot determined
Skin IrritationH315: Causes skin irritationLikely similar
Eye DamageH319: Causes serious eye irritationLikely similar
ManufacturerCompoundPurityPrice (USD)
Activate Scientific(S)-Methyl Morpholine-2-Carboxylate HCl95% ee$382/g
AK Scientific(S)-Methyl Morpholine-2-Carboxylate HCl97%$167/g
SynQuest Laboratories(S)-Methyl Morpholine-2-Carboxylate HCl99%$680/g

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator